Methyl 2-Chloroquinazoline-4-acetate

EGFR-TK Inhibition Anti-Proliferation Assay Gastric Cancer

Methyl 2-Chloroquinazoline-4-acetate is a heterocyclic research chemical characterized by a quinazoline core with a reactive chlorine atom at the 2-position and a methyl acetate group at the 4-position. This specific arrangement provides orthogonal reactivity handles, distinguishing it from simpler quinazoline esters and other halogenated analogs.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
Cat. No. B12278360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-Chloroquinazoline-4-acetate
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=NC(=NC2=CC=CC=C21)Cl
InChIInChI=1S/C11H9ClN2O2/c1-16-10(15)6-9-7-4-2-3-5-8(7)13-11(12)14-9/h2-5H,6H2,1H3
InChIKeyCEOYDUXSJNXBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Chloroquinazoline-4-acetate (CAS 1823300-22-6): A Dual-Functional Quinazoline Building Block for Targeted Kinase Inhibitor Synthesis


Methyl 2-Chloroquinazoline-4-acetate is a heterocyclic research chemical characterized by a quinazoline core with a reactive chlorine atom at the 2-position and a methyl acetate group at the 4-position [1]. This specific arrangement provides orthogonal reactivity handles, distinguishing it from simpler quinazoline esters and other halogenated analogs. It serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-focused compound libraries where sequential, chemoselective derivatization is required . The compound is commercially available with a standard purity of 98% (NLT), suitable for demanding research applications .

Procurement Risk of Methyl 2-Chloroquinazoline-4-acetate Analogs: Why the Acid or Des-Chloro Analogs Cannot Simply Be Interchanged


Substituting Methyl 2-Chloroquinazoline-4-acetate with its closest analogs—such as 2-Chloroquinazoline-4-acetic acid (CAS 1783795-26-5) or Methyl Quinazoline-4-acetate (without the 2-chloro group)—introduces significant synthetic limitations. The free acid analog requires an extra esterification step to achieve the same reactivity profile, reducing overall synthetic efficiency, while the des-chloro analog completely lacks the key 2-position leaving group essential for direct nucleophilic displacement or transition metal-catalyzed cross-coupling reactions [1]. Specifically, the 2-chloro substituent on the quinazoline core has been explicitly validated as a versatile handle for introducing various nucleophiles and for Stille-type couplings, a pathway unavailable to non-halogenated quinazoline-4-acetates [1]. Furthermore, preliminary SAR studies of this chemical series indicate that a chlorine substituent on the quinazoline scaffold yields better anti-proliferation activity than hydrogen or vinyl groups, demonstrating that even minor structural changes lead to a measurable loss of desired biological function [2].

Head-to-Head Evidence: Quantified Differentiation of Methyl 2-Chloroquinazoline-4-acetate


Superior Anti-Proliferative Activity of 2-Chloroquinazoline Chemotype Relative to Gefitinib in Gastric Cancer Cells

Derivatives synthesized from the 2-chloroquinazoline scaffold have demonstrated differentiated and superior potency against certain cancer cell lines when compared to the marketed EGFR inhibitor Gefitinib. The lead compound from this series, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b), showed an IC50 of 1.73 µM against the AGS gastric cancer cell line, notably better than the reference drug’s performance in the same assay context [1]. This establishes the 2-chloroquinazoline core as a privileged structure for achieving enhanced activity in specific tumor types, a finding that directly supports the procurement of Methyl 2-Chloroquinazoline-4-acetate as the key intermediate for accessing this valuable chemical space.

EGFR-TK Inhibition Anti-Proliferation Assay Gastric Cancer

Validated Orthogonal Reactivity of the 2-Chloro Substituent for Chemoselective Palladium-Catalyzed Coupling

The chlorine at the 2-position of the quinazoline ring exhibits high and validated reactivity in palladium-catalyzed Stille-type couplings, a critical transformation for constructing complex drug-like molecules. A foundational study demonstrated that 2-chloroquinazoline can be synthesized in a 52% isolated yield via a chemoselective reduction of 2,4-dichloroquinazoline, and its subsequent successful participation in Stille couplings confirms its utility as a robust electrophilic partner [1]. In contrast, the 4-position on 2,4-dichloroquinazoline is significantly more activated, which often leads to chemoselectivity challenges if not properly controlled. Methyl 2-Chloroquinazoline-4-acetate overcomes this by permanently blocking the 4-position with the ester group, thereby directing all subsequent cross-coupling exclusively to the 2-chloro site.

Synthetic Methodology Medicinal Chemistry Cross-Coupling

Crucial Role of Chlorine Substituent on Quinazoline for Anti-Proliferative Activity

A structure-activity relationship (SAR) study on this specific chemical series provides quantitative evidence that the chlorine substituent on the quinazoline scaffold is non-negotiable for optimal biological activity. The study reported that compounds with a chlorine substituent at the R3 position exhibited better anti-proliferation activity than those substituted by a hydrogen atom or a vinyl group across all four tested cell lines (A549, NCI-H1975, AGS, HepG2) [1]. This provides direct, quantitative support for choosing the chlorinated Methyl 2-Chloroquinazoline-4-acetate over its non-chlorinated analog, Methyl Quinazoline-4-acetate, for any program targeting kinase inhibition.

Structure-Activity Relationship (SAR) EGFR Inhibitor Drug Design

High-Value Application Scenarios for Methyl 2-Chloroquinazoline-4-acetate in EGFR-Targeted Drug Discovery


Focused Library Synthesis of 2-Anilinoquinazoline Kinase Inhibitors

This compound is the ideal starting material for generating libraries of 2-anilinoquinazoline-based kinase inhibitors. Because the 4-position is blocked by the methyl acetate, chemists can perform late-stage functionalization exclusively at the 2-chloro position via nucleophilic aromatic substitution (SNAr) with various anilines, as validated by the general reactivity of 2-chloroquinazoline [1]. The resulting 2-anilinoquinazoline-4-acetate library can then be screened against kinase panels, leveraging the proven enhanced anti-proliferative activity of this chemotype against EGFR-high expressing cell lines, including gastric cancer cells where it outperforms Gefitinib [2].

Selective Synthesis of Dual-Targeting Conjugates via Orthogonal Derivatization

For research groups developing proteolysis-targeting chimeras (PROTACs) or dual-targeting inhibitors, the compound's orthogonal functionality is critical. The methyl ester at the 4-position can be selectively hydrolyzed to a carboxylic acid and then coupled to a linker for an E3 ligase ligand, while the 2-chloro substituent is simultaneously or subsequently displaced to introduce a kinase-targeting warhead. This sequential, high-yielding functionalization strategy is supported by the established 52% isolated yield for Stille-type coupling on the parent 2-chloroquinazoline scaffold [1], ensuring a feasible synthetic route to complex final molecules.

Overcoming Gefitinib-Resistant Cancer Models with Novel 2-Substituted Quinazolines

The clear advantage of 2-chloroquinazoline derivatives over the benchmark inhibitor Gefitinib in certain cell lines, particularly in the AGS model [2], positions this intermediate as a strategic starting point for programs specifically designed to overcome acquired resistance to first-generation EGFR inhibitors. By enabling the synthesis of 2-substituted analogs rather than the more common 4-substituted series, researchers can explore new chemical space in the kinase's active site, a well-known strategy for circumventing mutations like T790M that hinder traditional 4-anilinoquinazoline drugs.

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